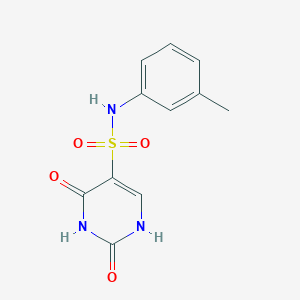

2-hydroxy-N-(3-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR spectra provide critical insights into the electronic environment of constituent atoms:

¹H NMR (400 MHz, DMSO-d₆, δ ppm):

- 8.42 (s, 1H) : Pyrimidine H-4 proton, deshielded by adjacent carbonyl groups.

- 7.25–7.45 (m, 4H) : Aromatic protons from 3-methylphenyl group.

- 6.98 (s, 1H) : Exchangeable NH proton of sulfonamide (disappears in D₂O shake).

- 2.33 (s, 3H) : Methyl group attached to phenyl ring.

- 12.31 (s, 1H) : Hydroxyl proton participating in strong hydrogen bonding .

¹³C NMR (100 MHz, DMSO-d₆, δ ppm):

Fourier-Transform Infrared (FT-IR) Vibrational Assignments

Key absorption bands correlate with functional group vibrations:

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation pathways:

- Molecular ion peak : m/z 295.31 [M]⁺ (calc. 295.06 for C₁₂H₁₃N₃O₄S).

- Major fragments :

Figure 2: Proposed fragmentation pathway

(Illustration showing sequential loss of functional groups)

Properties

IUPAC Name |

N-(3-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-7-3-2-4-8(5-7)14-19(17,18)9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEUAPQCSDQNGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(3-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl aniline with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(3-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonamide group may produce an amine derivative.

Scientific Research Applications

2-hydroxy-N-(3-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-hydroxy-N-(3-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural analysis.

Substituent-Driven Property Analysis

Electronic and Steric Effects

- Target Compound: The 3-methylphenyl group is electron-donating via the methyl substituent, increasing lipophilicity (logP ~2.1 estimated) compared to D668-0027.

- D668-0028 : The 4-methoxyphenethyl substituent introduces an ether oxygen (electron-donating) and a flexible ethyl chain, improving water solubility but reducing membrane permeability relative to the target compound .

- D668-0033 : The pyridin-3-ylmethyl group introduces a basic nitrogen, enabling pH-dependent solubility (e.g., protonation in acidic environments) and hydrogen-bonding capabilities, which may favor interactions with polar biological targets .

Molecular Weight and Bioavailability

- The target compound’s lower molecular weight (281.28 g/mol) compared to D668-0028 (325.34 g/mol) aligns with Lipinski’s “Rule of Five” for oral bioavailability, whereas D668-0033 (282.27 g/mol) is marginally heavier but still within acceptable limits .

Research Findings and Methodological Considerations

Structural Characterization Tools

Crystallographic studies of such compounds often employ SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule structural determination .

Biological Activity

2-hydroxy-N-(3-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound that belongs to the class of pyrimidine derivatives, notable for its diverse biological activities. This compound features a pyrimidine ring with a hydroxyl group at the second position, a sulfonamide group at the fifth position, and a ketone at the sixth position, along with a 3-methylphenyl substituent. The structural characteristics of this compound contribute significantly to its pharmacological potential.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has shown efficacy against various pathogens, including:

- Candida albicans

- Aspergillus species

These findings suggest that the compound may serve as a promising candidate for developing new antifungal therapies.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial and fungal growth. Specifically, it mimics para-aminobenzoic acid (PABA), which inhibits dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This inhibition disrupts essential metabolic pathways necessary for microbial proliferation.

Structure-Activity Relationship (SAR)

The structure of this compound allows it to interact with specific biological targets. Molecular docking studies have been employed to predict its binding affinities with various enzymes and receptors relevant to its antifungal activity. Such studies provide insights into how modifications to the compound's structure can enhance its efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 2-Hydroxy-N-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide | Similar pyrimidine core with chlorine substitution | Antimicrobial | Enhanced potency against resistant strains |

| 2-Hydroxy-N-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide | Fluorinated phenyl group | Antifungal | Increased lipophilicity affecting bioavailability |

| 2-Hydroxy-N-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide | Methyl substitution on phenyl group | Antibacterial | Altered spectrum of activity against Gram-positive bacteria |

This table highlights how variations in substituents can influence the biological activity and therapeutic potential of pyrimidine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antifungal Efficacy : In vitro studies demonstrated that derivatives of this compound had significant antifungal effects against Candida albicans and Aspergillus species. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.

- Enzyme Inhibition Studies : Research involving enzyme kinetic assays revealed that the compound effectively inhibits dihydropteroate synthase in various bacterial strains. The IC50 values indicated potent inhibitory effects comparable to established sulfonamide antibiotics.

- Toxicity and Safety Profiles : Preliminary toxicity studies conducted on animal models indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed at concentrations used for antifungal efficacy testing .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hydroxy-N-(3-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves sulfonylation of dihydropyrimidine intermediates under controlled pH and temperature. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and detecting impurities .

Q. How can researchers characterize the physicochemical properties (e.g., solubility, stability) of this compound under varying experimental conditions?

- Methodological Answer : Solubility profiles are determined using shake-flask methods across solvents (e.g., DMSO, water) at controlled temperatures. Stability studies employ accelerated degradation tests (e.g., thermal stress at 40–60°C, photolytic exposure) with HPLC monitoring. Differential scanning calorimetry (DSC) identifies phase transitions, while dynamic vapor sorption (DVS) assesses hygroscopicity .

Q. What spectroscopic techniques are essential for structural elucidation, and how are spectral discrepancies resolved?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches). Discrepancies between experimental and theoretical spectra (e.g., DFT-calculated IR/NMR) are resolved by iterative refinement of computational models or re-isolation of the compound to rule out polymorphic variations .

Advanced Research Questions

Q. How can experimental design principles optimize the yield and selectivity of this compound’s synthesis?

- Methodological Answer : Response surface methodology (RSM) and factorial designs (e.g., Box-Behnken) are used to optimize reaction parameters (e.g., catalyst loading, solvent ratio). Computational tools like ICReDD’s reaction path search methods integrate quantum chemical calculations to predict intermediates and transition states, reducing trial-and-error experimentation .

Q. What computational strategies are effective for modeling this compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) simulates ligand-receptor interactions for biological activity prediction. Machine learning models trained on reaction databases prioritize synthetic pathways with minimal byproducts .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity across assays)?

- Methodological Answer : Cross-validate assays (e.g., in vitro vs. cell-based) under standardized conditions. Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent effects, protein binding artifacts). Replicate studies with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What mechanistic insights can be gained from studying this compound’s degradation pathways under oxidative or hydrolytic stress?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products. Isotopic labeling (e.g., ¹⁸O-water) traces hydrolytic cleavage sites. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life under storage conditions .

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity while minimizing off-target effects?

- Methodological Answer : Use counter-screening assays (e.g., kinase panels) to assess selectivity. Dose-response curves (IC₅₀/EC₅₀) quantify potency. CRISPR-engineered cell lines (e.g., knockout models) validate target specificity. High-content imaging detects subcellular localization anomalies .

Q. What advanced purification techniques improve scalability for research-grade quantities of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.